molecular formula C15H16FN5O2S B2637295 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1904308-17-3

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2637295
CAS RN: 1904308-17-3
M. Wt: 349.38
InChI Key: DEZSWGZXZHFSPY-UHFFFAOYSA-N
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Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine core . This core is present in many important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .

Scientific Research Applications

Synthesis and Characterization

Synthetic Methods and Structural Analysis : Research has been focused on developing novel synthetic routes for creating derivatives of [1,2,4]triazolo[1,5-a]pyrimidin-6-yl compounds. One study detailed the synthesis, crystal structure, and spectroscopic characterization of a novel derivative, highlighting the use of condensation reactions and X-ray diffraction for structural elucidation S. Lahmidi et al., 2019. Another investigation described an efficient synthesis method for arenesulfonamide derivatives, showing their importance as precursors for herbicidal and antibacterial agents K. Chibale et al., 2004.

Biological Activities

Antibacterial and Antitumor Effects : The derivatives of [1,2,4]triazolo[1,5-a]pyrimidin-6-yl have been evaluated for their antibacterial activities, with studies reporting significant action against both Gram-positive and Gram-negative bacteria S. Lahmidi et al., 2019. Additionally, some compounds within this family have demonstrated promising antitumor activities, with mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines Mohamed Fares et al., 2014.

Material Science Applications

Herbicidal Activity : Compounds synthesized from the core structure have shown effective herbicidal properties against a variety of plants. This indicates potential applications in agriculture for weed control, contributing to the development of new agrochemicals M. Moran, 2003.

properties

IUPAC Name

4-fluoro-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O2S/c1-11-7-13(16)4-5-14(11)24(22,23)20-6-2-3-12-8-17-15-18-10-19-21(15)9-12/h4-5,7-10,20H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZSWGZXZHFSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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